D-Fructose-4,5-d2
CAS No.: 478518-48-8
Cat. No.: VC0118400
Molecular Formula: C6H12O6
Molecular Weight: 182.168
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 478518-48-8 |
---|---|
Molecular Formula | C6H12O6 |
Molecular Weight | 182.168 |
IUPAC Name | (3S,4R,5R)-4,5-dideuterio-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |
Standard InChI | InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1/i3D,4D |
Standard InChI Key | BJHIKXHVCXFQLS-RFWYIVNSSA-N |
SMILES | C1C(C(C(C(O1)(CO)O)O)O)O |
Introduction
Chemical Structure and Properties
D-Fructose-4,5-d2, also known as D-[4,5-2H2]fructose, has the chemical formula C6H12O6 with a molecular weight of 182.17 g/mol . It is identified by the CAS number 478518-48-8 . According to PubChem data, its formal IUPAC name is (3S,4R,5R)-4,5-dideuterio-2-(hydroxymethyl)oxane-2,3,4,5-tetrol .
The compound's structure retains the core hexose framework of natural fructose but with deuterium isotopes strategically positioned at carbons 4 and 5. This selective deuteration maintains the compound's chemical behavior while enabling tracking through various analytical methods.
Structural Representations
The compound can be represented through various chemical notation systems:
Notation Type | Representation |
---|---|
SMILES | [2H][C@]1(COC(C@HO)(CO)O)O |
InChI | InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1/i3D,4D |
InChIKey | LKDRXBCSQODPBY-ZXFUQIHSSA-N |
Table 1: Chemical notation representations of D-Fructose-4,5-d2
Physical Properties
While D-fructose exists in multiple tautomeric forms in solution, the deuterated version maintains similar physical properties to non-deuterated fructose, with slight variations due to the kinetic isotope effect. The presence of deuterium atoms can affect reaction rates involving bonds to these positions.
Property | Value |
---|---|
Molecular Weight | 182.17 g/mol |
Exact Mass | 182.07594159 Da |
XLogP3-AA | -2.8 |
Hydrogen Bond Donor Count | 5 |
Hydrogen Bond Acceptor Count | 6 |
Rotatable Bond Count | 1 |
Table 2: Computed physical properties of D-Fructose-4,5-d2
Tautomeric Composition
Like non-deuterated fructose, D-Fructose-4,5-d2 exists in multiple tautomeric forms in solution. NMR studies have been crucial in identifying these forms. When dissolved in D2O and allowed to reach equilibrium, the distribution of tautomers is expected to follow patterns similar to regular fructose, with β-pyranose being predominant.
Tautomer | Approximate Percentage at Equilibrium (20°C in D2O)* |
---|---|
β-pyranose | 69-70% |
β-furanose | 20-21% |
α-furanose | 5-6% |
α-pyranose | 3-4% |
keto form | 0.5-0.8% |
Table 3: Expected tautomeric distribution of D-Fructose-4,5-d2 in solution (based on non-deuterated fructose patterns)
*This distribution is inferred from studies of non-deuterated fructose but is expected to be similar for the deuterated variant, with possible slight variations due to the deuterium isotope effect.
NMR Spectroscopic Properties
Nuclear Magnetic Resonance spectroscopy is particularly valuable for studying deuterated compounds. For D-Fructose-4,5-d2, the presence of deuterium at positions 4 and 5 creates distinctive spectroscopic patterns.
Tautomer | Chemical Shift (ppm) in D2O at 20°C |
---|---|
H-1 | |
β-pyranose | 3.71 |
α-pyranose | 3.69 |
β-furanose | 3.59 |
α-furanose | 3.67 |
keto | 4.65 |
Table 4: Expected 1H NMR chemical shifts for D-Fructose-4,5-d2 tautomers in D2O (D indicates position occupied by deuterium)
The presence of deuterium at positions 4 and 5 results in the absence of corresponding proton signals in the 1H NMR spectrum, while creating distinctive signals in 2H NMR. This pattern allows researchers to track the compound through metabolic studies with high specificity.
Synthesis Methods
While the search results don't provide specific synthetic routes for D-Fructose-4,5-d2, general approaches for deuterated sugar synthesis likely apply. These typically involve:
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Controlled acid-catalyzed exchange reactions in deuterium oxide (D2O)
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Enzymatic methods using deuterated substrates
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Chemical synthesis with position-specific deuteration strategies
The strategic placement of deuterium at positions 4 and 5 requires precise synthetic control to achieve regioselective deuteration. This typically involves protecting group strategies to ensure deuterium incorporation only at the desired positions.
Applications in Research
Metabolic Tracing Studies
D-Fructose-4,5-d2 serves as a metabolic tracer in biochemical research. The deuterium labeling allows researchers to track the fate of fructose as it moves through metabolic pathways. The specific labeling at positions 4 and 5 is particularly valuable because:
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It allows discrimination between different metabolic routes
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It enables tracking through the aldolase-mediated pathway
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The deuterium atoms serve as stable isotopic markers
Research has demonstrated that the positioning of deuterium atoms in fructose significantly affects the metabolic fate and detection capabilities of the compound .
Mechanistic Studies of Fructose Metabolism
The strategic deuteration at positions 4 and 5 makes D-Fructose-4,5-d2 particularly valuable for studying aldolase-mediated reactions. Studies with fluorinated fructose derivatives have demonstrated that modifications at the C4 position can significantly impact aldolase-mediated scission . By extension, D-Fructose-4,5-d2 can provide insights into these mechanisms through isotope effects and metabolic tracing.
Comparison with Other Deuterated Fructose Variants
Several deuterated variants of fructose exist, each with specific labeling patterns that serve different research purposes:
Table 5: Comparison of deuterated fructose variants and their research applications
The choice of deuteration pattern depends on the specific metabolic pathway or mechanism being studied. D-Fructose-4,5-d2 is particularly valuable for studying reactions involving the C4-C5 bond, such as aldolase-mediated cleavage.
Relevance to Fructose Metabolism Mechanisms
Understanding the significance of D-Fructose-4,5-d2 requires knowledge of fructose metabolism. Canonical fructose metabolism involves:
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Uptake via glucose transporter 5 (GLUT5)
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Phosphorylation by ketohexokinase to form fructose-1-phosphate
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Cleavage by aldolase B to form dihydroxyacetone phosphate and glyceraldehyde
The deuterium atoms at positions 4 and 5 in D-Fructose-4,5-d2 are strategically located to provide insights into the aldolase-mediated cleavage step. Research with fluorinated fructose derivatives has shown that modification at the C4 position can prevent aldolase-mediated scission, suggesting that D-Fructose-4,5-d2 might exhibit altered metabolic behavior at this step due to kinetic isotope effects .
Specification | Value |
---|---|
Typical Purity | ≥95% |
Isotopic Enrichment | ≥98 atom % D |
Available Quantities | 50-100mg |
Storage Recommendation | Cool, dry place |
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